![molecular formula C19H27N3O7S B2588708 N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide CAS No. 2310142-46-0](/img/structure/B2588708.png)
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a useful research compound. Its molecular formula is C19H27N3O7S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PNMT Inhibitory Potency and Selectivity
The compound's derivatives have been studied for their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT) with remarkable potency and selectivity. A study synthesized and evaluated a series of compounds for their PNMT inhibitory potency and affinity for the alpha(2)-adrenoceptor, demonstrating that certain nonpolar substituents on the sulfonamide nitrogen led to high PNMT inhibitory potency and selectivity. The compounds are predicted to be able to penetrate the blood-brain barrier, with specific derivatives showing exceptional potency and selectivity, offering insights into the enzyme's active site and potential for crossing the blood-brain barrier (Grunewald et al., 2005).
Sensitization of Lanthanide NIR Luminescence
Research on the compound's derivatives has also revealed their application in sensitizing the near-infrared (NIR) luminescence of lanthanide ions. New polydentate ligands were synthesized to chelate lanthanide ions effectively, leading to stable complexes that exhibit significant NIR luminescence. These findings suggest potential applications in developing NIR probes for bioanalyses, exploiting the compound's ability to form stable complexes with lanthanide ions and enhancing their luminescence properties (Comby et al., 2006).
Oxidation Reactions and Molecular Transformations
Another study explored the reactions of methanesulfonyl derivatives under oxidative conditions, highlighting the methanesulfonyl radical's role in various molecular transformations. These reactions are significant for understanding the methanesulfonyl group's reactivity and its potential in synthetic chemistry, particularly in the oxidation of methanesulfinic acid and the subsequent formation of diverse products (Flyunt et al., 2001).
Demethylation Techniques
The compound's derivatives have been utilized in developing new methods for the rapid demethylation of methyl phenyl ethers. This research presents a microwave-assisted technique for demethylating methyl phenyl ethers using methanesulfonic acid, showcasing the method's efficiency and potential applications in radiochemistry and the synthesis of precursor compounds (Fredriksson & Stone-Elander, 2002).
Propiedades
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O7S/c1-30(26,27)22-7-2-3-14-4-5-15(11-16(14)22)21-18(25)17(24)20-12-19(29-10-8-23)6-9-28-13-19/h4-5,11,23H,2-3,6-10,12-13H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUDCNZJZMZWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3(CCOC3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588625.png)
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2588628.png)
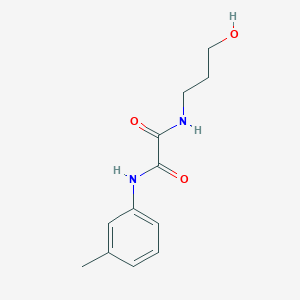
![2-cyano-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2588633.png)
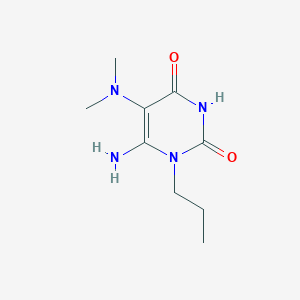
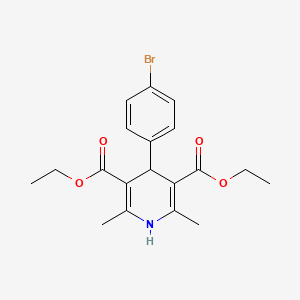
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2588636.png)
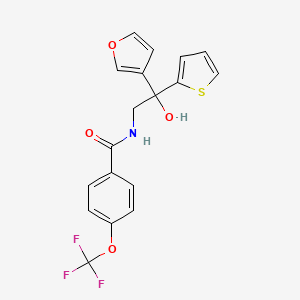
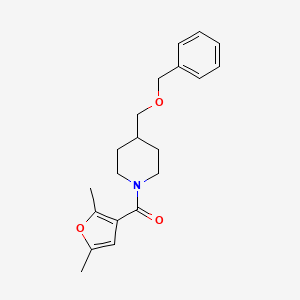
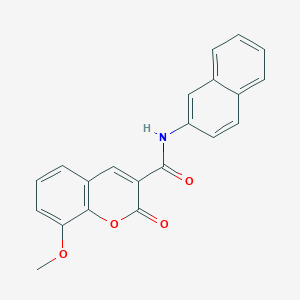
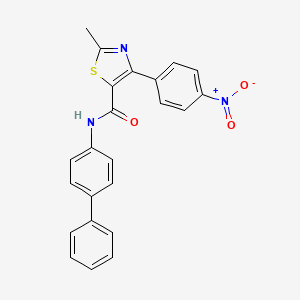
![7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2588644.png)
![4-[4-[(Dimethylsulfamoylamino)methyl]-6-methoxy-1,3,5-triazin-2-yl]morpholine](/img/structure/B2588645.png)
![[(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride](/img/structure/B2588648.png)